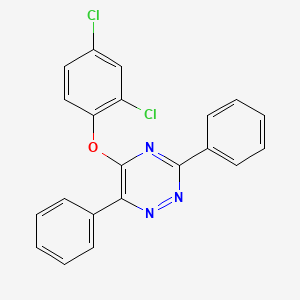

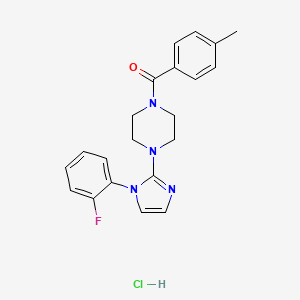

5-(2,4-Dichlorophenoxy)-3,6-diphenyl-1,2,4-triazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Triclosan is a broad-spectrum antimicrobial agent present in some personal care products such as soaps, sanitizers, and skin creams . It is an endocrine-disrupting compound and its increasing presence in water resources and in biosolid-amended soils used in farming, its potential for bioaccumulation in fatty tissues, and toxicity in aquatic organisms are a cause for concern to human and environmental health .

Molecular Structure Analysis

The molecular formula for Triclosan is C12H7Cl3O2 and its molecular weight is 289.6 g/mol . The structure consists of a phenol group substituted at C-5 by a chloro group and at C-2 by a 2,4-dichlorophenoxy group .

Chemical Reactions Analysis

Triclosan has been reported to undergo various degradation processes, including hydroxylation and dechlorination .

Physical And Chemical Properties Analysis

Triclosan is a white to yellow powder with a melting point of 140.5 °C and a solubility in water of 900 mg/L . Its lipophilicity suggests bioaccumulation in fatty tissues .

Mechanism of Action

Target of Action

It is known that compounds with similar structures, such as 2,4-dichlorophenoxyacetic acid (2,4-d), act as synthetic plant hormone auxins . These compounds are employed in many crops including rice, wheat, sorghum, sugar cane, and corn to control broadleaf weeds .

Mode of Action

They are absorbed through the leaves and translocated to the meristems of the plant, causing uncontrolled, unsustainable growth, and eventually plant death .

Biochemical Pathways

Similar compounds like 2,4-d are known to affect the normal hormonal regulation of plant growth and development, leading to uncontrolled cell division and growth . This uncontrolled growth can disrupt normal plant metabolic pathways, leading to plant death .

Pharmacokinetics

A study on 2,4-d in rats showed that after oral administration, the compound was absorbed and distributed in the body, with a mean cmax (maximum serum concentration) value of 6019 mg/L and an AUC (Area Under the Curve) value of 23,722 mg×h/L, indicating its bioavailability .

Result of Action

Based on the mode of action of similar compounds like 2,4-d, it can be inferred that the compound causes uncontrolled growth in plants, leading to their eventual death .

Action Environment

The action of 5-(2,4-Dichlorophenoxy)-3,6-diphenyl-1,2,4-triazine can be influenced by various environmental factors. For instance, similar compounds like 2,4-D are known to be highly soluble in water, volatile, and have a low potential to leach to groundwater . They are non-persistent in soil but may persist in aquatic systems under certain conditions . These properties can influence the compound’s action, efficacy, and stability in the environment.

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-(2,4-dichlorophenoxy)-3,6-diphenyl-1,2,4-triazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13Cl2N3O/c22-16-11-12-18(17(23)13-16)27-21-19(14-7-3-1-4-8-14)25-26-20(24-21)15-9-5-2-6-10-15/h1-13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHYHURJBLVFLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N=N2)C3=CC=CC=C3)OC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (NE)-N-[amino-[(E)-dimethylaminomethylideneamino]methylidene]carbamate](/img/structure/B2391860.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2391864.png)

![2-(2,4-dichlorophenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2391865.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2391866.png)

![N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2391868.png)

![2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid](/img/structure/B2391870.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] furan-2-carboxylate](/img/structure/B2391873.png)